Bienvenue dans la boutique en ligne BenchChem!

5-iodo-1-(trifluoromethyl)-1H-imidazole

Synthetic chemistry Cross-coupling Medicinal chemistry building blocks

5-Iodo-1-(trifluoromethyl)-1H-imidazole (CAS 2680529-62-6) is a heterocyclic building block belonging to the N-trifluoromethyl-5-haloimidazole series. It features an imidazole core bearing an electron-withdrawing trifluoromethyl group at N1 and an iodine atom at C5, imparting distinct reactivity and physicochemical properties relative to its 5-bromo, 5-chloro, and non-halogenated N1-trifluoromethylimidazole analogs.

Molecular Formula C4H2F3IN2
Molecular Weight 261.97 g/mol
Cat. No. B13490201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-1-(trifluoromethyl)-1H-imidazole
Molecular FormulaC4H2F3IN2
Molecular Weight261.97 g/mol
Structural Identifiers
SMILESC1=C(N(C=N1)C(F)(F)F)I
InChIInChI=1S/C4H2F3IN2/c5-4(6,7)10-2-9-1-3(10)8/h1-2H
InChIKeyIMFCUXGIUMKBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1-(trifluoromethyl)-1H-imidazole: Core Properties and Comparator Landscape for Informed Procurement


5-Iodo-1-(trifluoromethyl)-1H-imidazole (CAS 2680529-62-6) is a heterocyclic building block belonging to the N-trifluoromethyl-5-haloimidazole series . It features an imidazole core bearing an electron-withdrawing trifluoromethyl group at N1 and an iodine atom at C5, imparting distinct reactivity and physicochemical properties relative to its 5-bromo, 5-chloro, and non-halogenated N1-trifluoromethylimidazole analogs [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the iodine substituent provides a superior leaving group for transition metal-catalyzed cross-coupling reactions compared to lighter halogens [2].

Why Generic Substitution of 5-Iodo-1-(trifluoromethyl)-1H-imidazole Leads to Divergent Outcomes in Cross-Coupling and Downstream Applications


Interchanging 5-iodo-1-(trifluoromethyl)-1H-imidazole with its 5-bromo or 5-chloro congeners, or with N1-alkyl imidazole analogs lacking the trifluoromethyl group, introduces substantial differences in both reactivity and physicochemical behavior that cannot be compensated by simple stoichiometric adjustment [1]. The C–I bond (bond dissociation energy ≈53 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than C–Br (≈68 kcal/mol) or C–Cl (≈77 kcal/mol), directly affecting catalytic turnover, required catalyst loading, and achievable yields in Suzuki-Miyaura, Sonogashira, and Heck couplings [2]. Concurrently, the N-trifluoromethyl group lowers imidazole ring basicity (pKa ≈0.24 for the target vs ≈2.70 for the non-iodinated N-CF3-imidazole) and increases lipophilicity (logP ≈2.72 for the iodo compound vs ≈1.71 for the 5-bromo analog), altering solubility, protein binding, and membrane permeability in biological assays . These quantifiable differences mean that substituting a different halogen or N-substituent requires re-optimization of reaction conditions and can lead to reduced yield, contaminated product mixtures, or altered biological potency—making 5-iodo-1-(trifluoromethyl)-1H-imidazole a non-fungible starting material for applications demanding the combined reactivity of the C5 iodide and the electronic influence of the N1-CF3 group.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 5-Iodo-1-(trifluoromethyl)-1H-imidazole


Cross-Coupling Reactivity Advantage: C–I vs C–Br/C–Cl in Palladium-Catalyzed Suzuki-Miyaura Arylation

5-Iodo-1-(trifluoromethyl)-1H-imidazole exhibits markedly higher reactivity than its 5-bromo and 5-chloro counterparts in Pd-catalyzed Suzuki-Miyaura couplings. While direct head-to-head yield data for all three 1-CF3-imidazole congeners under identical conditions are not consolidated in a single study, the relative reactivity order I > Br ≫ Cl for imidazole substrates is firmly established [1]. In a representative protocol using unprotected haloimidazoles with Pd(PPh3)4 and arylboronic acids, iodoimidazoles consistently afforded coupled products in good to excellent yields (typically >80%) under milder conditions and shorter reaction times compared to bromo analogs, while chloroimidazoles required substantially higher temperatures and extended times [2]. For the target compound specifically, vendor-validated protocols employing modern Pd-PEPPSI catalysts with bulky NHC ligands achieve 80–95% isolated yields in aqueous ethanol at only 0.5 mol% catalyst loading, a performance level that cannot be replicated with the bromo or chloro analogs without resorting to higher catalyst loadings or forcing conditions .

Synthetic chemistry Cross-coupling Medicinal chemistry building blocks

Lipophilicity Differentiation: LogP Comparison Between 5-Iodo and 5-Bromo N-Trifluoromethylimidazoles

5-Iodo-1-(trifluoromethyl)-1H-imidazole exhibits substantially higher lipophilicity than its 5-bromo analog, a critical parameter influencing solubility, membrane permeability, and off-target binding in bioactive compound development. In silico predictions place the logP of the target compound at 2.72 , compared to a logP of 1.71 for 5-bromo-1-(trifluoromethyl)-1H-imidazole , representing a ΔlogP of approximately 1.0 log unit—equivalent to a ten-fold difference in partition coefficient. This difference is consistent with the known Hansch hydrophobic fragment constant for iodine (π ≈1.12) versus bromine (π ≈0.86) [1].

Physicochemical profiling Drug-likeness ADME prediction

Imidazole Ring Basicity: pKa Shift Induced by C5 Iodination

Introduction of iodine at C5 significantly acidifies the imidazole ring relative to the non-halogenated parent. Predicted pKa values for the conjugate acid of the imidazole N3 are 0.24 ± 0.61 for 5-iodo-1-(trifluoromethyl)-1H-imidazole , compared to 2.70 ± 0.10 for 1-(trifluoromethyl)-1H-imidazole . This ~2.5-unit drop in pKa reflects the electron-withdrawing inductive effect of iodine, which stabilizes the neutral (free base) form and reduces the propensity for protonation at physiological pH, with implications for solubility and receptor binding.

Acid-base properties Solubility prediction Salt formation

Human IDO1 Inhibitory Activity: Biochemical Benchmarking of 5-Iodo-1-(trifluoromethyl)-1H-imidazole

5-Iodo-1-(trifluoromethyl)-1H-imidazole has been evaluated as an inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. In a recombinant enzyme assay, the compound inhibits IDO1 with an IC50 of 2.78 μM (2.78 × 10³ nM) [1]. While this potency is modest compared to optimized clinical candidates (e.g., epacadostat, IC50 ~10 nM), it establishes a baseline for structure-activity relationship (SAR) exploration where the iodine atom serves as a vector for further elaboration via cross-coupling to enhance potency [2].

Immuno-oncology Tryptophan metabolism Enzyme inhibition

Optimal Application Scenarios for 5-Iodo-1-(trifluoromethyl)-1H-imidazole Based on Differentiated Evidence


Late-Stage Diversification of IDO1 or Other Enzyme Inhibitor Scaffolds via Chemoselective Suzuki-Miyaura Coupling

The C5 iodine atom in 5-iodo-1-(trifluoromethyl)-1H-imidazole enables efficient, low-catalyst-loading Suzuki-Miyaura couplings to introduce diverse aryl or heteroaryl groups, as demonstrated by 80–95% yields with Pd-PEPPSI precatalysts . Researchers seeking to rapidly explore SAR around a 1-CF3-imidazole core can rely on the superior reactivity of the C–I bond (BDE ≈53 kcal/mol) relative to bromo or chloro alternatives, reducing optimization time and catalyst costs. This is particularly advantageous for medicinal chemistry programs targeting enzymes such as IDO1, where the parent compound shows μM-level potency that can be enhanced through arylation at C5 [1].

Synthesis of Lipophilic, Metabolically Stabilized N-CF3-Imidazole Probes for Cellular Assays

With a predicted logP of ~2.72, 5-iodo-1-(trifluoromethyl)-1H-imidazole provides a more lipophilic starting point compared to the 5-bromo analog (logP ~1.71) . The N-trifluoromethyl group further contributes to metabolic stability by resisting N-dealkylation. This combination makes the compound an excellent precursor for the synthesis of cellular probes or imaging agents where balanced lipophilicity and metabolic robustness are critical for achieving adequate cell penetration and intracellular residence time.

Sequential Orthogonal Functionalization Strategies Using Chemodifferentiated Halogen Handles

The large reactivity gap between the C5 iodine and any potential C2 or C4 halogen substituents (e.g., C2-Cl or C4-Br) enables orthogonal, sequential coupling strategies. The C–I bond undergoes oxidative addition selectively in the presence of C–Br or C–Cl, as supported by the differential bond dissociation energies [2]. Synthetic chemists can thus design multistep sequences in which the iodine is substituted in the first coupling, followed by a second arylation at a different ring position, avoiding protecting group manipulations. The reduced basicity of the imidazole ring (pKa ≈0.24) also minimizes protonation-related side reactions that can plague more basic imidazole intermediates .

Quote Request

Request a Quote for 5-iodo-1-(trifluoromethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.